
Chemical and physical properties of Clinolamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Clinolamide

Cat. No.: B1669180 Get Quote

An In-depth Technical Guide on the Core Chemical and Physical Properties of Clinolamide

Disclaimer: While Clinolamide is a recognized chemical entity, specific experimental data

regarding its physical properties such as melting point, boiling point, and precise solubility are

not readily available in publicly accessible scientific literature. The information presented herein

is based on its known chemical structure and data extrapolated from related fatty acid amides.

The experimental protocols provided are generalized standard methods applicable to this class

of compounds.

Introduction
Clinolamide, systematically known as N-cyclohexyllinoleamide, is a fatty acid amide with

potential applications as an antilipidemic agent.[1] Its structure, comprising a linoleic acid

backbone and a cyclohexylamine headgroup, imparts specific physicochemical characteristics

that are crucial for its biological activity and formulation development. This document provides

a comprehensive overview of the known chemical and physical properties of Clinolamide,

methodologies for their experimental determination, and an exploration of its likely biological

signaling pathway.

Chemical and Physical Properties
The properties of Clinolamide are summarized in the table below. Its long hydrocarbon chain

suggests low aqueous solubility and a solid state at room temperature, typical of long-chain

fatty acid amides.[2][3]
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Property Data

Systematic Name (9Z,12Z)-N-cyclohexyloctadeca-9,12-dienamide

Synonyms
N-cyclohexyllinoleamide, Linoleic acid

cyclohexylamide

Molecular Formula C₂₄H₄₃NO

Molecular Weight 361.61 g/mol

CAS Number 3207-50-9

Appearance White to off-white solid (predicted)

Melting Point Data not available

Boiling Point Data not available

Aqueous Solubility Very low (predicted)

Biological Activity and Signaling Pathway
As an antilipidemic agent, Clinolamide is predicted to modulate lipid metabolism. The primary

mechanism for many fatty acid-derived signaling molecules is the activation of Peroxisome

Proliferator-Activated Receptors (PPARs).[3] These are nuclear receptors that, upon activation,

regulate the transcription of genes involved in lipid and glucose metabolism.

Proposed Signaling Pathway: PPARα Activation
Clinolamide likely acts as an agonist for PPARα. The proposed signaling cascade is as

follows:

Cellular Uptake: Clinolamide, due to its lipophilic nature, passively diffuses across the cell

membrane into the cytoplasm.

PPARα Binding: Inside the cell, Clinolamide binds to and activates the PPARα receptor.

Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor

(RXR).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1669180?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5979533/
https://www.benchchem.com/product/b1669180?utm_src=pdf-body
https://www.benchchem.com/product/b1669180?utm_src=pdf-body
https://www.benchchem.com/product/b1669180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Translocation and PPRE Binding: This PPARα-RXR complex translocates to the

nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response

Elements (PPREs) in the promoter region of target genes.

Gene Transcription: This binding event recruits co-activator proteins, initiating the

transcription of genes that encode for proteins involved in fatty acid oxidation and lipid

transport, ultimately leading to a reduction in circulating lipid levels.
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Proposed PPARα signaling pathway for Clinolamide.
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Experimental Protocols
The following are standard methodologies for characterizing the physicochemical properties of

fatty acid amides like Clinolamide.

Determination of Melting Point by Differential Scanning
Calorimetry (DSC)
This method measures the heat flow required to raise the temperature of a sample compared

to a reference.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation: Accurately weigh 1-3 mg of Clinolamide into a standard aluminum

DSC pan. Crimp the pan with a lid.

Method:

Place the sealed sample pan and an empty reference pan into the DSC cell.

Equilibrate the cell at a starting temperature of 25°C.

Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature well above

the expected melting point (e.g., 200°C).[4]

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

Record the heat flow versus temperature. The melting point is determined as the onset or

peak of the endothermic event on the resulting thermogram.[4]

Determination of Aqueous Solubility by Shake-Flask
Method
This is the gold standard method for determining thermodynamic solubility.[5][6]

Materials: Clinolamide, purified water (or relevant buffer), temperature-controlled shaker,

centrifuge, analytical balance, filtration apparatus (e.g., 0.22 µm PTFE syringe filters), and a

suitable analytical instrument (e.g., HPLC-UV).
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Method:

Add an excess amount of solid Clinolamide to a series of glass vials containing a known

volume of purified water.

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or

37°C).

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48

hours).[7]

After agitation, allow the vials to stand at the same temperature to let undissolved solids

settle.

Carefully withdraw an aliquot from the clear supernatant and filter it to remove any

remaining solid particles.

Quantify the concentration of Clinolamide in the filtrate using a validated analytical

method, such as HPLC. The resulting concentration is the aqueous solubility.

Purity Analysis by High-Performance Liquid
Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of organic compounds.

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase

column, and an autosampler.

Sample Preparation: Accurately weigh a small amount of Clinolamide and dissolve it in a

suitable organic solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1

mg/mL).

Chromatographic Conditions (Typical):

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase: A gradient of acetonitrile and water is commonly used for fatty acid amides.

[8]

Flow Rate: 1.0 mL/min.

Column Temperature: 40°C.

Detection Wavelength: 205-215 nm (due to the amide chromophore).

Injection Volume: 10 µL.

Method:

Inject the prepared sample solution into the HPLC system.

Record the chromatogram.

The purity is calculated based on the area percentage of the main peak relative to the total

area of all peaks detected.
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Workflow for the Shake-Flask Solubility method.
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Conclusion
Clinolamide is an N-acyl amide with potential as an antilipidemic agent, likely functioning

through the PPARα signaling pathway. While its fundamental chemical identity is established, a

comprehensive understanding of its physical properties requires further experimental

investigation. The standardized protocols outlined in this guide provide a robust framework for

researchers to determine these key parameters, which are essential for advancing the

development of Clinolamide for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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